molecular formula C21H28ClNO3S2 B1206948 Mazaticol hydrochloride CAS No. 32226-62-3

Mazaticol hydrochloride

Cat. No. B1206948
CAS RN: 32226-62-3
M. Wt: 442 g/mol
InChI Key: KOYYWMFYAIFCBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mazaticol hydrochloride is an organic molecular entity.

Scientific Research Applications

1. Anticholinergic Antiparkinsonian Drugs and Muscarinic Receptor Binding

Mazaticol hydrochloride has been studied for its effects on binding to muscarinic receptor subtypes in the brain. It's found to be a potent inhibitor of 3H-QNB and 3H-PZ binding, indicating its higher affinity for M2 receptors compared to other anticholinergic antiparkinsonian drugs. This study enhances understanding of the pharmacological characterization of anticholinergic drugs and their selective effect on M1 or M2 receptors, which can be considered in the pathophysiology of some extrapyramidal disorders (Katayama et al., 1990).

properties

CAS RN

32226-62-3

Molecular Formula

C21H28ClNO3S2

Molecular Weight

442 g/mol

IUPAC Name

(6,6,9-trimethyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-dithiophen-2-ylacetate;hydrochloride

InChI

InChI=1S/C21H27NO3S2.ClH/c1-20(2)9-8-14-12-15(13-16(20)22(14)3)25-19(23)21(24,17-6-4-10-26-17)18-7-5-11-27-18;/h4-7,10-11,14-16,24H,8-9,12-13H2,1-3H3;1H

InChI Key

KOYYWMFYAIFCBI-UHFFFAOYSA-N

SMILES

CC1(CCC2CC(CC1N2C)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C.Cl

Canonical SMILES

CC1(CCC2CC(CC1N2C)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C.Cl

Other CAS RN

32891-29-5

synonyms

6,6,9-trimethyl-9-azabicyclo(3.3.1)non-3 beta-yl alpha,alpha-di-(2-thienyl) glycolic acid, hydrochloride
KAO-264
mazaticol
mazaticol hydrochloride, (exo)-isomer
mazaticol hydrochloride, 9-(methyl-(14)C)-labeled, (exo)-isomer
mazaticol hydrochloride, carboxy, alpha-di-14C-labeled
PG-501

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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